molecular formula C9H13ClN2 B6355480 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1246552-20-4

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride

Cat. No.: B6355480
CAS No.: 1246552-20-4
M. Wt: 184.66 g/mol
InChI Key: IHYCAOIPVLIWCI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 1246552-20-4) is a chiral amine-substituted tetrahydroisoquinoline of high interest in medicinal chemistry and pharmacology research. With a molecular formula of C9H13ClN2 and a molecular weight of 184.67 g/mol, this compound serves as a valuable, conformationally constrained building block for organic synthesis . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse biological activities . This compound is closely related to a class of molecules studied for their potential as novel antinociceptive agents. Research indicates that similar amine-substituted 5,6,7,8-tetrahydroisoquinolines, designed as constrained analogs of nicotinic cholinergic ligands, have shown promising activity in preclinical models of pain, with some analogs demonstrating potency comparable to or greater than nicotine . The specific stereochemistry of the amine group at the 5-position can be critical for biological activity, making this chiral building block a key intermediate for the exploration of structure-activity relationships (SAR) . Key Specifications: • CAS Number: 1246552-20-4 • Molecular Formula: C9H13ClN2 • Molecular Weight: 184.67 g/mol • Purity: ≥95% Attention: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCAOIPVLIWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclization Reactions

The tetrahydroisoquinoline core participates in cyclization reactions to form polyheterocyclic systems. For example:

  • Phenacyl bromide cyclization : Analogous compounds (e.g., compound 5 in ) react with phenacyl bromide in ethanol/triethylamine to form triazino-pyrimido-thienoisoquinoline derivatives. The amine group facilitates nucleophilic attack, followed by cyclization (Scheme 1, ).

  • Carbon disulfide reactivity : Reaction with carbon disulfide in pyridine generates thione derivatives (e.g., compound 14 in ), likely via nucleophilic addition and subsequent cyclization.

Table 1: Cyclization Reactions of Tetrahydroisoquinoline Derivatives

Reagent/ConditionsProduct ClassKey Spectral Data (1H NMR)YieldSource
Phenacyl bromide, EtOH/TEATriazino-pyrimido-isoquinolineδ 4.80 (H-3), δ 9.80 (NH)65–74%
Carbon disulfide, pyridineThienoisoquinolinethioneIR: 3450 cm⁻¹ (NH)60–70%

Condensation Reactions

The secondary amine reacts with carbonyl compounds:

  • Aldehyde/pyrazolone formation : Ethyl benzoylacetate reacts with the amine in ethanol/piperidine to yield pyrazolone derivatives (e.g., compound 15 in ) via Knoevenagel-Michael addition pathways.

  • Pictet-Spengler analogs : While not directly reported for this compound, structurally similar amines undergo Pictet-Spengler reactions with aldehydes (e.g., dopamine + propanal → tetrahydroisoquinolines, ). This suggests potential for forming fused tetrahydro-β-carboline systems under acidic conditions.

Alkylation and Acylation

  • N-Alkylation : The amine reacts with alkyl halides (e.g., phenacyl bromide) to form N-substituted derivatives. This is evidenced by the synthesis of compound 12 in , where alkylation precedes cyclization.

  • Acylation : Ethyl acetoacetate or acetylacetone can acylate the amine, leading to retro-aldol elimination products (e.g., compound 9 in ).

Oxidation and Reduction

  • Air oxidation : Tetrahydroisoquinoline derivatives oxidize at benzylic positions to form hydroxylated products (e.g., compound 6A in ). Lithium aluminium hydride reductions may yield 12b-hydroxy derivatives under controlled conditions .

  • Catalytic hydrogenation : The tetrahydro ring could undergo further saturation, though no direct examples exist for this compound.

Nucleophilic Substitution

The aromatic ring’s electron-rich positions (e.g., C-3, C-4) may undergo electrophilic substitution. For example:

  • Halogenation : Chlorination/bromination at activated positions could occur under Lewis acid catalysis, as seen in related isoquinoline systems .

  • Nitration : Nitric acid/sulfuric acid mixtures might nitrate the aromatic ring, though regioselectivity would depend on substituents.

Catalytic and Mechanistic Insights

  • Vanadium-catalyzed reactions : Vanadyl porphyrin catalysts ( ) promote Knoevenagel condensations and Michael additions. Similar conditions could functionalize the tetrahydroisoquinoline scaffold.

  • Byproduct formation : Isomerization to iso-tetrahydroisoquinoline (isoTHI) is possible under aqueous or acidic conditions, as observed in Pictet-Spengler reactions .

Stability and Handling

  • Storage : Requires inert atmosphere and room temperature to prevent decomposition .

  • Hazards : Harmful if swallowed (H302) and skin irritant (H315) .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
TIQ and its derivatives are recognized for their biological activities. Research indicates that TIQ derivatives exhibit anti-inflammatory , analgesic , and antipyretic properties. These characteristics make them potential candidates for developing new treatments for conditions such as arthritis, cancer, and Alzheimer's disease .

Case Study: Synthesis of Analgesics
In a notable study, TIQ was utilized in the total synthesis of (±)-desoxycodeine-D, demonstrating its role as a precursor in synthesizing potent analgesics . This synthesis showcases TIQ's importance in pharmaceutical chemistry as a building block for complex drug molecules.

Agrochemical Applications

Herbicides and Insecticides
In the agrochemical sector, TIQ derivatives have been employed as effective herbicides and insecticides. They have shown efficacy in controlling pests and weeds in crops like soybeans and corn . The development of TIQ-based agrochemicals is crucial for sustainable agriculture practices.

Material Science Applications

Dyes and Pigments
TIQ serves as a precursor in producing various dyes and pigments. Its chemical structure allows for the synthesis of multiple derivatives that yield a spectrum of colors used in textiles and coatings .

Table: Common Dyes Derived from TIQ

Dye TypeColorApplication Area
Yellow DyeBright YellowTextiles
Orange DyeVibrant OrangePlastics
Green DyeDeep GreenCoatings

Chemical Industry Applications

Polymer Production
TIQ is utilized as a monomer in producing polyvinyl chloride (PVC), a widely used plastic material . Its incorporation into polymer chemistry highlights its versatility as a building block for synthetic materials.

Energy Storage Applications

Recent research suggests that TIQ derivatives may play a role in developing energy storage systems, such as batteries and supercapacitors. This application is particularly relevant in the context of renewable energy technologies, where efficient energy storage solutions are critical .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity & Availability Key References
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride 1246552-20-4 C₉H₁₃ClN₂ 174.21 Isoquinoline backbone, amine at position 5 95%, 100 mg–1 g
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride 175871-45-1 C₉H₁₃ClN₂ 174.21 Reduced ring saturation (1,2,3,4 vs. 5,6,7,8) Not specified
2-Methylisoindolin-5-amine dihydrochloride 2061996-91-4 C₉H₁₄Cl₂N₂ 233.13 Isoindoline backbone, methyl substitution Not specified
5,6,7,8-Tetrahydroquinolin-5-amine 71569-15-8 C₉H₁₂N₂ 148.20 Quinoline backbone (vs. isoquinoline) Not specified
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine 1306603-61-1 C₁₁H₁₆N₂O₂ 208.26 Methoxy substitutions at positions 6 and 7 95%, limited suppliers
Key Observations:
  • Ring Saturation and Backbone: The position of ring saturation (e.g., 1,2,3,4 vs. 5,6,7,8) significantly impacts biological activity. For example, 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride (CAS 175871-45-1) shares the same molecular formula as the target compound but exhibits distinct pharmacokinetic properties due to altered ring conformation .
  • Backbone Variations: Quinoline derivatives (e.g., 5,6,7,8-Tetrahydroquinolin-5-amine) differ in nitrogen position, leading to altered electronic properties and binding affinities .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the compound's ability to induce cytotoxic effects in cancer cell lines such as A2780. The mechanism involves:

  • Cell Cycle Arrest : The compound promotes an increase in G0/G1 phase cells while decreasing S and G2/M phases, indicating a halt in cell proliferation .
  • Mitochondrial Dysfunction : It causes mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, which are critical factors in inducing apoptosis .

Antimicrobial Activity

Tetrahydroisoquinoline compounds have also shown promising antimicrobial effects. In comparative studies:

  • Inhibition Zones : Compounds derived from tetrahydroisoquinoline demonstrated significant antibacterial activity against various pathogens with minimal inhibitory concentrations (MIC) ranging from 7.0 to 9.0 μg/mL against Bacillus cereus and Staphylococcus aureus.
CompoundMIC (μg/mL)Pathogen
5a7.0B. cereus
69.0S. aureus
7b8.0E. coli

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective properties. They act as antagonists to NMDA receptors and have shown potential in treating neurodegenerative diseases like Parkinson's disease by inhibiting monoamine oxidase activity .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is largely influenced by their structural components. Modifications at specific positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects.

  • Functional Groups : The presence of certain functional groups has been linked to increased cytotoxicity and antimicrobial activity. For instance, variations in the substituents at the 5-position can significantly alter the compound's efficacy against different cell lines and pathogens .

Study on Antitumor Activity

A study conducted on the cytotoxic effects of (R)-5a revealed that it significantly affects cell viability in A2780 cells:

  • Experimental Setup : Cells were treated with varying concentrations of (R)-5a.
  • Results : A concentration-dependent increase in ROS was observed, with a fourfold increase compared to untreated controls .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties:

  • Testing Methodology : MIC values were determined using standard broth dilution methods.
  • Findings : Compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like amoxicillin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride, and how is purity validated?

  • Answer: Synthesis typically involves hydrogenation of isoquinoline derivatives followed by amine functionalization and salt formation. Purity validation requires chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, mass spectrometry). For example, batches with ≥95% purity are confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase gradients .

Q. How is the structural identity of this compound confirmed in academic settings?

  • Answer: Structural confirmation combines 1^1H/13^13C NMR for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (if crystalline). Cross-referencing with CAS registry data (e.g., CAS 152814-23-8) ensures consistency in molecular weight (180.63 g/mol) and formula (C9_9H9_9ClN2_2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash thoroughly with soap and water; for inhalation, move to fresh air and seek medical attention. Toxicity data gaps necessitate treating it as a potential irritant until further studies confirm safety .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Answer: Conduct forced degradation studies using acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products. Note that current safety data lack specifics on hazardous decomposition products, so empirical testing is critical .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

  • Answer: Address data gaps (e.g., organ toxicity, bioaccumulation potential) using tiered testing:

  • In vitro: Cytotoxicity assays (e.g., MTT in HepG2 cells).
  • In vivo: Acute toxicity studies in rodent models (OECD 423 guidelines).
  • Ecotoxicology: Daphnia magna or algae growth inhibition tests .

Q. How should analytical methods be validated to quantify impurities in synthesized batches?

  • Answer: Validate HPLC methods per ICH Q2(R1) guidelines:

  • Specificity: Resolve impurities (e.g., unreacted precursors) using gradient elution.
  • Linearity: Test over 50–150% of target concentration.
  • Accuracy/Precision: Spike recovery studies (RSD <2%).
  • LOD/LOQ: Determine via signal-to-noise ratios .

Q. What experimental frameworks are recommended for studying receptor-binding mechanisms involving this compound?

  • Answer: Use radioligand binding assays (e.g., 3^3H-labeled analogs) with purified receptors. Pair with computational docking (AutoDock Vina) to predict binding affinities. Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale syntheses?

  • Answer: Apply design of experiments (DoE) to variables like catalyst loading, temperature, and solvent polarity. Use inline FTIR or Raman spectroscopy for real-time monitoring. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps .

Methodological Notes

  • Data Gaps: Toxicological and ecological profiles remain understudied, necessitating hypothesis-driven studies .
  • Contradictions: Stability under non-standard conditions (e.g., UV exposure) is unreported; assume instability until proven otherwise .
  • Best Practices: Cross-validate analytical results with orthogonal methods (e.g., NMR + HRMS) to mitigate instrumental bias.

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